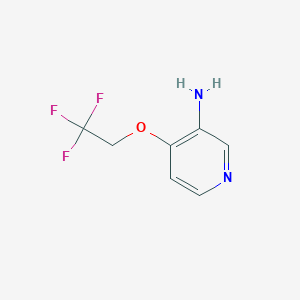
1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is an organic compound that features a thiophene ring, a pyrazole ring, and a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a suitable 1,3-diketone under acidic or basic conditions.
Thiophene Substitution: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Piperidine Introduction:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogenated solvents, strong bases or acids, depending on the specific substitution reaction.
Major Products Formed
Oxidation: Oxidized derivatives of the thiophene or pyrazole rings.
Reduction: Reduced forms of the compound, potentially altering the functional groups on the rings.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the creation of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(3-(thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidine: Similar structure but lacks the amine group.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)pyrazole: Contains two pyrazole rings instead of a piperidine ring.
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)benzene: Contains a benzene ring instead of a piperidine ring.
Uniqueness
1-(3-(Thiophen-2-yl)-1H-pyrazol-5-yl)piperidin-3-amine is unique due to the combination of the thiophene, pyrazole, and piperidine rings, which can impart specific chemical and biological properties not found in other similar compounds.
Propiedades
Fórmula molecular |
C12H16N4S |
|---|---|
Peso molecular |
248.35 g/mol |
Nombre IUPAC |
1-(5-thiophen-2-yl-1H-pyrazol-3-yl)piperidin-3-amine |
InChI |
InChI=1S/C12H16N4S/c13-9-3-1-5-16(8-9)12-7-10(14-15-12)11-4-2-6-17-11/h2,4,6-7,9H,1,3,5,8,13H2,(H,14,15) |
Clave InChI |
QNWZPOYHQINRBC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CN(C1)C2=NNC(=C2)C3=CC=CS3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(S)-5-(tert-Butyl)-2-(perfluorophenyl)-2,5,6,8-tetrahydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium tetrafluoroborate](/img/structure/B13642672.png)
![[cis-1,5-Dimethylpyrrolidin-2-YL]methanamine 2hcl](/img/structure/B13642679.png)









![6,9-Diazaspiro[4.5]decane hydrate dihydrochloride](/img/structure/B13642742.png)

